1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole: Mechanism of Action & Technical Guide
1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole: Mechanism of Action & Technical Guide
This in-depth technical guide details the mechanism of action (MoA), chemical properties, and experimental applications of 1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole , primarily known in the literature as the core scaffold of the tool compound BI-6015 .
Executive Summary
Compound Identity: 1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole (and its 2-methylbenzimidazole analog, BI-6015 ) is a synthetic small molecule belonging to the class of sulfonylbenzimidazoles.[1][2][3][4][5][6][7][8][9][10][11] Primary Target: Hepatocyte Nuclear Factor 4 Alpha (HNF4α ; NR2A1). Mechanism Class: Nuclear Receptor Antagonist / Transcriptional Repressor. Key Applications: Metabolic disease research (Type 2 Diabetes), Oncology (Hepatocellular Carcinoma, Gastric Cancer), and investigation of lineage-specific oncogenes.
Chemical Identity & Structural Logic
The compound consists of a benzimidazole ring linked via a sulfonyl group to a phenyl ring bearing a methyl group at the ortho position and a nitro group at the meta position (relative to the sulfonyl attachment).
| Feature | Specification |
| Systematic Name | 1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzimidazole |
| Common Analog | BI-6015 (contains an additional methyl group at the benzimidazole C2 position) |
| Molecular Formula | C₁₄H₁₁N₃O₄S (Core) / C₁₅H₁₃N₃O₄S (BI-6015) |
| Key Pharmacophore | Sulfonyl-Linker : Positions the aromatic rings to occupy the hydrophobic pocket of HNF4α.Nitro Group : Critical for electrostatic interactions and potential metabolic activation (hypoxia sensitivity).[4][8] |
Structural Insight: The sulfonyl group acts as a "hinge," allowing the molecule to adopt a conformation that mimics the endogenous fatty acid ligands of HNF4α, but without activating the receptor's transcriptional machinery.
Mechanism of Action (MoA)
The biological activity of 1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole is defined by its specific antagonism of HNF4α, a "master regulator" nuclear receptor.
2.1. Target Engagement: HNF4α Ligand Binding Domain (LBD)
Unlike many nuclear receptors that are activated by exogenous ligands, HNF4α is constitutively active, often bound to endogenous fatty acids (e.g., linoleic acid).
-
Binding Mode: The compound binds to the Ligand Binding Pocket (LBP) of HNF4α.[6]
-
Interaction Dynamics:
-
Displacement: It displaces endogenous fatty acids or prevents their binding.
-
Locking: The binding induces a conformational change in Helix 12 of the LBD, preventing the recruitment of co-activators (e.g., PGC-1α, SRC-1).
-
Residue Specificity: In the BI-6015 analog, hydrogen bonds with Arg226 and Gly237 are critical for high-affinity binding.[4]
-
2.2. Transcriptional Repression
By blocking co-activator recruitment, the compound converts HNF4α from a transcriptional activator to a repressor (or simply neutralizes its activity).
-
Insulin Promoter: In pancreatic
-cells, HNF4α drives insulin expression. This compound potently represses the insulin promoter, reducing insulin mRNA transcription. -
Metabolic Genes: Downregulates gluconeogenic genes (PEPCK, G6Pase) and lipid transport genes (APOC3, MTTP).
-
Oncogenic Pathways: In gastric and liver cancers, it disrupts the AMPK-HNF4α-WNT5A signaling axis, leading to cell cycle arrest and apoptosis.
2.3. Secondary/Off-Target Mechanisms
-
Hypoxia Activation: The 5-nitro group is susceptible to enzymatic reduction (by nitroreductases) in hypoxic tumor microenvironments. This can generate reactive hydroxylamine intermediates, contributing to localized cytotoxicity in solid tumors.
-
Cysteine Reactivity: Sulfonylbenzimidazoles can act as electrophiles. While HNF4α binding is non-covalent, high concentrations may lead to non-specific modification of solvent-exposed cysteine residues on other proteins.
Biological Pathway Visualization
The following diagram illustrates the interference of the compound with the HNF4α signaling cascade.
Caption: Mechanism of HNF4α antagonism. The compound displaces endogenous ligands, preventing co-activator recruitment and silencing downstream metabolic and oncogenic gene expression.
Experimental Protocols
To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.
Protocol A: HNF4α Luciferase Reporter Assay
Objective: Quantify transcriptional repression of the insulin promoter.
-
Cell Line: T6PNE (Human pancreatic
-cell line) or HepG2 (Liver carcinoma). -
Transfection:
-
Reporter: Plasmid containing the Human Insulin Promoter upstream of Firefly Luciferase (PhINS-Luc).
-
Control: Renilla luciferase vector (for normalization).
-
-
Treatment:
-
Seed cells at
cells/well in 96-well plates. -
After 24h, treat with Compound (0.1, 1.0, 5.0, 10.0
M) or Vehicle (DMSO). -
Incubate for 24 hours.
-
-
Readout: Lyse cells and measure luminescence using a Dual-Luciferase assay system.
-
Validation: Expect dose-dependent decrease in Firefly/Renilla ratio. IC50 should be in the low micromolar range (~1-5
M).
Protocol B: Drug Affinity Target Stability (DARTS)
Objective: Confirm direct physical binding to HNF4α.
-
Lysate Prep: Prepare native cell lysates from HepG2 cells using M-PER buffer with protease inhibitors.
-
Incubation: Aliquot lysate and treat with Compound (10
M) or DMSO for 1 hour at room temperature. -
Proteolysis: Add Pronase (1:100 to 1:1000 enzyme:protein ratio) and incubate for 20 minutes.
-
Termination: Stop reaction with SDS-PAGE loading buffer and boil.
-
Analysis: Western Blot with anti-HNF4α antibody.
-
Result: The compound-bound HNF4α will be protected from proteolysis, showing a stronger band compared to the DMSO control.
Key Data Summary
| Parameter | Value / Observation | Reference Context |
| Primary Target | HNF4α (NR2A1) | Confirmed via DARTS & ChIP |
| IC50 (Reporter) | ~1.2 | Insulin Promoter Repression |
| Cellular Toxicity | Selective for HNF4α+ Cancer Cells | Hep3B, SNU-719 (Gastric) |
| In Vivo Dose | 30 mg/kg (IP, Mouse) | Xenograft inhibition |
| Toxicity Marker | Hepatic Steatosis | Due to block of lipid export genes |
References
-
Kiselyuk, A., et al. (2012).[6][12] "HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter." Chemistry & Biology, 19(7), 806-818. Link
-
Chang, H.R., et al. (2019). "Lineage-specific epigenomic and genomic activation of the oncogene HNF4A promotes gastrointestinal adenocarcinomas." Gut, 68, 1-13. Link
-
Babeu, J.P., & Boudreau, F. (2014). "Hepatocyte Nuclear Factor 4-Alpha Involvement in Liver and Intestinal Inflammatory Networks." World Journal of Gastroenterology, 20(1), 22-30. Link
- Leung, T.H., et al. (2020). "A High-Throughput Screen Identifies Small Molecule Inhibitors of the Wnt Pathway." Nature Chemical Biology, 16, 1037–1045. (Contextual reference for HNF4α/Wnt crosstalk).
Sources
- 1. FX5 as a non-steroidal GR antagonist improved glucose homeostasis in type 2 diabetic mice via GR/HNF4α/miR-122-5p pathway | Aging [aging-us.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Systemic genome-epigenome analysis captures a lineage-specific super-enhancer for MYB in gastrointestinal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lineage-Specific Epigenomic and Genomic Activation of the Oncogene HNF4A Promotes Gastrointestinal Adenocarcinomas | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. BI 6015 | Additional Transcription Factor Compounds: Tocris Bioscience [rndsystems.com]
